molecular formula C13H19BrN2OSi B1399423 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine CAS No. 941685-08-1

4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1399423
CAS RN: 941685-08-1
M. Wt: 327.29 g/mol
InChI Key: DRANOGPOHXHUQP-UHFFFAOYSA-N
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Description

“4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 941685-08-1 . It has a molecular weight of 327.3 . The compound is in liquid form and has diverse applications in scientific research. Its unique structure enables studies on drug discovery, material science, and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3 . This compound contains a total of 38 bonds; 19 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aliphatic), 1 Pyrrole, and 1 Pyridine .

It is stored at a temperature of 4 degrees . The physical form of the compound is liquid .

Scientific Research Applications

Chemical Synthesis and Modification

4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine and its derivatives are primarily used in chemical synthesis and modification. For instance, the nitration of pyridine-N-oxide derivatives, similar to the structure , has been studied to understand the directive influence of different substituent groups, including bromine, on nitration patterns (Hertog, Kolder, & Combe, 2010). Similarly, the reactions of bromoethoxyisoquinolines with potassium amide in liquid ammonia provide insights into nucleophilic substitution reactions involving bromine and ethoxy substituents (Sanders, Dijk, & Hertog, 2010).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, derivatives of 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine are used in the synthesis of bioactive compounds. For instance, studies have shown the synthesis of complex molecular structures for potential use in drug discovery, like the synthesis of variolin B and deoxyvariolin B, natural alkaloids with potential biological activity (Baeza et al., 2010). Additionally, an efficient synthesis method for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues demonstrates the relevance of such compounds in creating diverse chemical structures for pharmaceutical applications (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Heterocyclic Chemistry

The compound and its derivatives are also significant in heterocyclic chemistry, particularly in the synthesis of pyrrolopyridine and related heterocycles. These are crucial frameworks in many biologically active compounds. For example, research on the preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer Cyclization shows the importance of these compounds in creating complex heterocyclic structures (Alekseyev, Amirova, & Terenin, 2015).

properties

IUPAC Name

2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRANOGPOHXHUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941685-08-1
Record name 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (6.2 g, 0.031 mol) and [β-(trimethylsilyl)ethoxy]methyl chloride (6.7 mL, 0.038 mol) in DMF (62 mL, 0.80 mol) was added sodium hydride (1.5 g, 0.038 mol) at 0° C., and the resulting solution turned opaque. The mixture was stirred for additional 4 h, then diluted with methyl tert-butyl ether (MTBE). The organic layer was separated and washed with water (×2) and brine aqueous solution successively. The organic phase was dried and concentrated in vacuo to give 14.1 g of a product as a pale orange oil. The oil was purified by column chromatography eluting with 5-20% ethyl acetate/hexanes to give the purified product as a colorless oil (9.66 g, 94% yield).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.00 g, 5.08 mmol), SEMCl (0.898 mL, 5.08 mmol) and DIPEA (1.768 mL, 10.15 mmol) in DCM (20.0 mL) was stirred at RT. After 3 nights the mixture was evaporated to dryness. The residues were purified on silica eluting with isohexane and ethyl acetate (0-100%). The appropriate fractions were combined and evaporated to dryness producing the title compound (1.65 g). LCMS (A): m/z (M+H)+ 327/329, C13H19BrN2OSi requires 326/328 (basic).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.898 mL
Type
reactant
Reaction Step One
Name
Quantity
1.768 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Bromo-1H-pyrrolo[2,3-b]pyridine (10.0 g, 0.0508 mol, Aldrich: Cat. #703451) was dissolved in N,N-dimethylformamide (100 mL) and cooled under nitrogen to 0° C. Sodium hydride (3.00 g, 0.0750 mol, 60% dispersion in mineral oil) was added portion-wise. The reaction was stirred for 10 minutes. [β-(Trimethylsilyl)ethoxy]methyl chloride (10.8 mL, 0.0609 mol, Aldrich: Cat. #238902) was added slowly to the reaction mixture, stirred at 0° C. for 45 minutes, and allowed to warm to room temperature. The solvent was removed under reduced pressure. The residue was diluted with ethyl ether (100 mL), and washed with water and brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexane (0-25%) to afford the desired product (16.04 g, 96.6%). LCMS (M+H)+: m/z=327.0/329.0
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Yield
96.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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